molecular formula C12H15NO4 B1522124 2-Acetamido-3-(3-methoxyphenyl)propanoic acid CAS No. 41888-58-8

2-Acetamido-3-(3-methoxyphenyl)propanoic acid

Cat. No. B1522124
CAS RN: 41888-58-8
M. Wt: 237.25 g/mol
InChI Key: WIPDAWNHWVWOAV-UHFFFAOYSA-N
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Description

“2-Acetamido-3-(3-methoxyphenyl)propanoic acid” is a biochemical compound used for proteomics research . It has a molecular weight of 253.25 . The IUPAC name for this compound is N-acetyl-4-hydroxy-3-methoxyphenylalanine .


Molecular Structure Analysis

The InChI code for “2-Acetamido-3-(3-methoxyphenyl)propanoic acid” is 1S/C12H15NO4/c1-7(14)13-9(12(15)16)5-8-3-4-10(15)11(6-8)18-2/h3-4,6,9,15H,5H2,1-2H3,(H,13,14)(H,15,16) . This indicates the molecular structure of the compound.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • The compound and its analogs have been explored for their potential in synthesizing new cephalosporin antibiotics, demonstrating improved activity against Gram-positive and variable activity against Gram-negative organisms compared to existing antibiotics (Naito et al., 1987).
  • A study on the synthesis and mercaptolysis of derivatives of this compound highlights its role in producing novel compounds with potential applications in medicinal chemistry and drug design (Jacquinet & Sinaÿ, 1974).

Molecular Structure and Properties

  • Research on 2-acetamido-N-benzyl-2-(methoxyamino)acetamides revealed insights into the molecular structure, stereochemistry, and potential anticonvulsant activities of these compounds, indicating their relevance in the development of new therapeutic agents (Camerman et al., 2005).
  • Another study focused on the side-chain fragmentation of arylalkanol radical cations, contributing to the understanding of chemical reactivity and the potential formation of novel compounds with specific functionalities (Baciocchi et al., 1996).

Advances in Chemical Synthesis

  • The compound has been utilized in the synthesis of chromones, showcasing the application of photochemical approaches to generate compounds with potential applications in pharmaceuticals and materials science (Álvaro et al., 1987).
  • Novel methodologies for preparing homologs of related amino acids indicate the compound's utility in synthesizing building blocks for peptides and proteins, which are crucial in various biological and pharmaceutical applications (Kosui et al., 1982).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and keeping in a dry, cool, and well-ventilated place .

properties

IUPAC Name

2-acetamido-3-(3-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-8(14)13-11(12(15)16)7-9-4-3-5-10(6-9)17-2/h3-6,11H,7H2,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPDAWNHWVWOAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC(=CC=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamido-3-(3-methoxyphenyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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